molecular formula C15H6Cl2O4 B421281 3-Benzoyl-6,7-dichloro-1-benzofuran-4,5-dione

3-Benzoyl-6,7-dichloro-1-benzofuran-4,5-dione

Cat. No. B421281
M. Wt: 321.1g/mol
InChI Key: FUJCUMFDIBPZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzoyl-6,7-dichloro-1-benzofuran-4,5-dione is a useful research compound. Its molecular formula is C15H6Cl2O4 and its molecular weight is 321.1g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzoyl-6,7-dichloro-1-benzofuran-4,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzoyl-6,7-dichloro-1-benzofuran-4,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Benzoyl-6,7-dichloro-1-benzofuran-4,5-dione

Molecular Formula

C15H6Cl2O4

Molecular Weight

321.1g/mol

IUPAC Name

3-benzoyl-6,7-dichloro-1-benzofuran-4,5-dione

InChI

InChI=1S/C15H6Cl2O4/c16-10-11(17)15-9(13(19)14(10)20)8(6-21-15)12(18)7-4-2-1-3-5-7/h1-6H

InChI Key

FUJCUMFDIBPZES-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=COC3=C2C(=O)C(=O)C(=C3Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=COC3=C2C(=O)C(=O)C(=C3Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of compound 4 (100 mg, 0.32 mmol) in glacial acetic acid (2 mL) at room temperature was added nitric acid (0.1 mL, d 1.35) dropwise with vigorous stirring. The mixture was heated at 60° C. for 3 h, allowed to cool to room temperature, and poured over crushed ice. The resulting precipitate was filtered, dried, and recrystallized (CH2Cl2-pet. ether) to afford compound SKC-BF-09 (40 mg, 40%) as brick red solid. TLC Rf=0.5 (petroleum ether-EtOAc, 7:3); 1H NMR (CDCl3) δ 7.93 (s, 1H), 7.86 (d, J=6.9 Hz, 2H), 7.64 (app t, 1H), 7.50 (d, J=7.6 Hz, 2H); MS (ES) m/z 321 (M+H)+.
Name
compound 4
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether-EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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